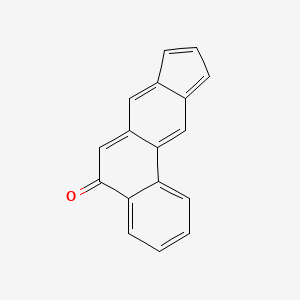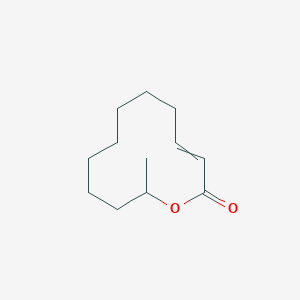
12-Methyl-1-oxacyclododec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methyl-1-oxacyclododec-3-en-2-one: is an organic compound that belongs to the class of macrolides and analogues. It contains a lactone ring of at least twelve members and is known for its unique structural properties. This compound is also referred to as recifeiolide and has been identified in various natural sources, including the fungus Xenoacremonium recifei .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-1-oxacyclododec-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a lactonization reaction where a hydroxy acid undergoes intramolecular esterification to form the lactone ring. The reaction conditions often require the presence of a dehydrating agent and an acid catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Methyl-1-oxacyclododec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted lactones and related compounds
Applications De Recherche Scientifique
Chemistry: 12-Methyl-1-oxacyclododec-3-en-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex macrolide structures. Its unique lactone ring makes it a valuable intermediate in the preparation of various natural products and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain strains of bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its pleasant odor. It is also employed in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 12-Methyl-1-oxacyclododec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s lactone ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. This interaction disrupts essential biological pathways, resulting in antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
11-Dodecanolide: Another macrolide with a similar lactone ring structure.
12-Methyloxacyclododecan-2-one: A closely related compound with slight structural variations.
Uniqueness: 12-Methyl-1-oxacyclododec-3-en-2-one stands out due to its specific substitution pattern and the presence of a double bond in the lactone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87227-35-8 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h8,10-11H,2-7,9H2,1H3 |
Clé InChI |
VFKYUNPLGDFGQW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCC=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


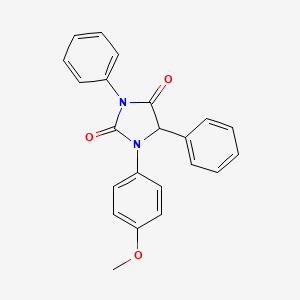
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)

![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
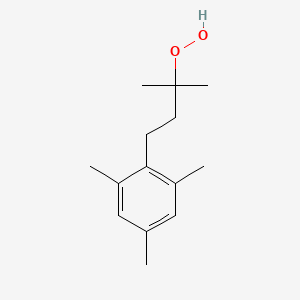
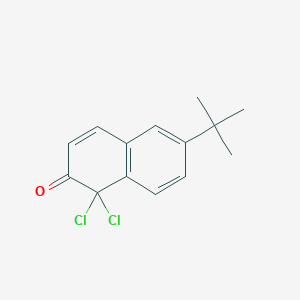
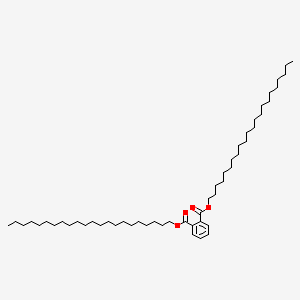
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
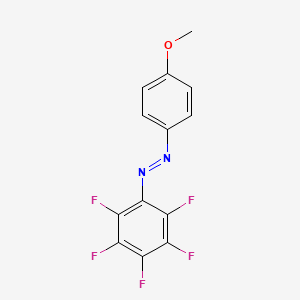
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
